2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a molecular weight of 384.46 g/mol It is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further linked to a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzenesulfonyl-piperazine intermediate.
Coupling with Quinazolinone: The benzenesulfonyl-piperazine intermediate is then reacted with a quinazolinone derivative under specific conditions to form the final product. This step often requires the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Phenylsulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
- 2-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
Uniqueness
2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to the presence of the benzenesulfonyl group, which can impart specific chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-19-16-8-4-5-9-17(16)20-18(21-19)14-22-10-12-23(13-11-22)27(25,26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSJLXOOSUSLMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.